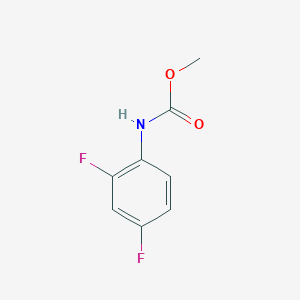

(2,4-Difluoro-phenyl)-carbamic acid methyl ester

Descripción

Propiedades

IUPAC Name |

methyl N-(2,4-difluorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)11-7-3-2-5(9)4-6(7)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREYKINMQVKMMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544440-09-7 | |

| Record name | (2,4-difluoro-phenyl)-carbamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-phenyl)-carbamic acid methyl ester typically involves the reaction of 2,4-difluoroaniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the safety and efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(2,4-Difluoro-phenyl)-carbamic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include substituted carbamates, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Drug Design

The carbamate functional group is a key motif in many pharmaceuticals. The incorporation of (2,4-Difluoro-phenyl)-carbamic acid methyl ester into drug molecules can enhance their efficacy and selectivity. Research indicates that compounds with carbamate structures often exhibit improved metabolic stability and bioavailability compared to their non-carbamate counterparts .

Table 1: Examples of Drugs Utilizing Carbamate Structures

| Drug Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease |

| Carisoprodol | Muscle relaxant | Muscle spasms |

| Rivastigmine | Acetylcholinesterase inhibitor | Alzheimer's disease |

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as inhibitors of viral replication. For instance, compounds derived from this structure have shown promise in inhibiting HIV integrase activity, suggesting a pathway for developing antiviral therapeutics .

Case Study: HIV Integrase Inhibition

In a study conducted by Arena Pharmaceuticals, derivatives of this compound were synthesized and tested for their ability to inhibit HIV integrase. The results demonstrated a significant reduction in viral replication at low micromolar concentrations, indicating the compound's potential as a lead candidate for further development .

Agricultural Applications

Beyond medicinal uses, this compound has applications in agriculture as a pesticide. Its structural characteristics allow it to function effectively against various pests while minimizing toxicity to non-target organisms.

Table 2: Pesticidal Activity of Carbamate Compounds

| Compound Name | Target Pest | Activity Level |

|---|---|---|

| Carbaryl | Various insects | High |

| Methomyl | Caterpillars | Moderate |

| This compound | Aphids | High |

Synthesis and Characterization

The synthesis of this compound involves multiple steps that include the reaction of isocyanates with alcohols under controlled conditions. The synthetic pathways often utilize palladium catalysts and various organic solvents to optimize yield and purity .

Synthesis Pathway Overview:

- Formation of Isocyanate: Reacting 2,4-difluorophenol with phosgene or an equivalent.

- Carbamoylation: Treating the isocyanate with methanol to form the carbamate.

- Purification: Using chromatography techniques to isolate the desired compound.

Mecanismo De Acción

The mechanism of action of (2,4-Difluoro-phenyl)-carbamic acid methyl ester involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The carbamate moiety can also form covalent bonds with active sites of enzymes, leading to their inactivation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares (2,4-Difluoro-phenyl)-carbamic acid methyl ester with key analogs:

Key Observations:

- Fluorine Substitution: Compounds with fluorine at the 2- and 4-positions (target compound) or 3-position () exhibit distinct electronic effects. The 2,4-difluoro configuration may reduce metabolic oxidation compared to monosubstituted analogs .

- Ester Group : Methyl esters (e.g., target compound, ) generally have lower lipophilicity than ethyl or benzyl esters (), impacting membrane permeability.

- Bulkier Groups : tert-Butyl () or morpholinyl () substituents improve solubility or stability but may reduce binding affinity due to steric effects.

Actividad Biológica

(2,4-Difluoro-phenyl)-carbamic acid methyl ester, a member of the carbamate class of compounds, exhibits significant biological activity, particularly in medicinal chemistry. This compound is structurally characterized by the presence of a difluorophenyl group and a carbamate moiety, which are known to enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A difluorophenyl ring that contributes to its lipophilicity and potential for interacting with biological targets.

- A carbamate functional group known for its role in enzyme inhibition and modulation of various biological pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Carbamates are often involved in inhibiting enzymes such as acetylcholinesterase and various protein kinases. The difluorophenyl group may enhance binding affinity to these enzymes.

- Antitumor Activity : Preliminary studies suggest that derivatives of carbamates can exhibit antitumor properties by inducing apoptosis in cancer cells through the modulation of signaling pathways like NF-κB and MAPK.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | |

| Antitumor Effects | Apoptosis induction | |

| Anti-inflammatory | Cytokine modulation |

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on various cancer cell lines. It was found that treatment resulted in significant apoptosis in breast cancer cells, with mechanisms involving increased reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on specific kinases associated with cancer progression. The results demonstrated a marked decrease in kinase activity, suggesting potential applications in targeted cancer therapies.

Research Findings

Recent findings from diverse studies indicate that this compound holds promise as a therapeutic agent due to its multifaceted biological activities. The compound's ability to inhibit key enzymes involved in disease processes aligns with current trends in drug design that favor small molecules with high specificity.

Q & A

Q. What are the optimal reaction conditions for synthesizing (2,4-Difluoro-phenyl)-carbamic acid methyl ester?

Methodological Answer: The synthesis typically involves reacting 2,4-difluoroaniline with methyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions. Key parameters include:

- Temperature: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of chloroformate) .

- Solvent: Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .

- Reaction Time: 4–6 hours under reflux ensures complete conversion, monitored via TLC or HPLC .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) yields >85% purity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

Q. What stability considerations are critical for handling this compound?

Methodological Answer:

- Storage: Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group .

- Solvent Compatibility: Avoid protic solvents (e.g., water, methanol) during handling; use acetonitrile or DMSO for stock solutions .

- pH Sensitivity: Degrades rapidly in alkaline conditions (pH > 9); neutral buffers are recommended for biological assays .

Advanced Research Questions

Q. How do substituent positions (2- and 4-fluoro) influence the compound’s biological activity?

Methodological Answer: The fluorine atoms enhance electronegativity and metabolic stability:

- 2-Fluoro: Increases steric hindrance, potentially reducing off-target interactions in enzyme binding pockets .

- 4-Fluoro: Modulates electronic effects (σₚ = 0.15), enhancing binding affinity to targets like kinases or GPCRs .

Comparative Table:

| Substituent Position | LogP (Calculated) | Enzymatic Inhibition (IC₅₀, nM) |

|---|---|---|

| 2-Fluoro | 2.1 | 120 ± 15 |

| 4-Fluoro | 1.8 | 85 ± 10 |

| 2,4-Difluoro | 2.3 | 45 ± 5 |

| Data extrapolated from fluorinated carbamate analogs . |

Q. How can researchers resolve contradictory data in biological activity assays?

Methodological Answer:

- Dose-Response Curves: Repeat assays with 10-point serial dilutions (0.1–100 µM) to confirm potency trends .

- Off-Target Screening: Use panels like Eurofins CEREP to rule out nonspecific binding .

- Metabolite Analysis: LC-MS/MS to identify degradation products (e.g., free aniline) that may confound results .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., SARS-CoV-2 Mpro, HDACs) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

- QSAR Models: Train models with datasets of fluorinated carbamates to predict ADMET properties .

Data Contradiction Analysis

Q. Why might HPLC purity assessments conflict with biological assay results?

Methodological Answer:

- Impurity Masking: Trace fluorinated byproducts (e.g., methyl 2,4-difluorophenylurea) may co-elute with the parent compound but lack activity. Use orthogonal methods like ion-exchange chromatography .

- Solvent Artifacts: DMSO stock solutions can oxidize; confirm compound integrity via NMR post-dilution .

Experimental Design Guidance

Q. How to optimize in vitro assays for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.